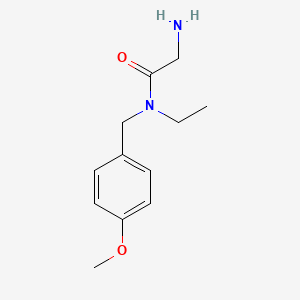

2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide

Description

2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide (CAS: 1261241-82-0) is a tertiary acetamide derivative featuring an ethyl group and a 4-methoxybenzyl substituent on the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol.

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTNUVLXPNIYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)OC)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine, ethylamine, and acetic anhydride.

Formation of Intermediate: The first step involves the reaction of 4-methoxybenzylamine with acetic anhydride to form an intermediate, 4-methoxybenzylacetamide.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with ethylamine to yield the final product, 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide is being investigated as a lead compound in the development of new drugs targeting neurological disorders and infections . Its structural features suggest that it may interact with specific biological targets, making it suitable for further optimization in drug design .

Antimicrobial Properties:

The compound has shown promise in exhibiting antimicrobial activity , which can be attributed to the presence of the acetamide group and the methoxybenzyl moiety. These functional groups enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Biological Research

Interaction Studies:

Research on 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide has focused on its interactions with various biological systems. The methoxy group may influence reaction pathways, allowing for studies on its electrophilic properties and how these can be harnessed in biological contexts.

Neuroprotective Effects:

Compounds structurally similar to 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide have been linked to neuroprotective effects, suggesting that this compound may also have applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be a focal point for future research .

Chemical Synthesis and Intermediates

Chemical Intermediates:

In synthetic chemistry, 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity profile allows it to participate in various chemical reactions, including electrophilic substitutions and coupling reactions, which are crucial for creating diverse chemical libraries .

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(4-methoxybenzyl)-acetamide | Amine and acetamide structure | Antimicrobial properties |

| N-Ethyl-N-(4-hydroxybenzyl)-acetamide | Hydroxy substituent instead of methoxy | Neuroprotective effects |

| 2-Amino-N-benzylacetamide | Benzyl group without methoxy | Cholinesterase inhibition |

| 4-Methoxyphenethylamine | Phenethylamine structure with methoxy | Potential antidepressant effects |

This table illustrates how variations in the substituents of similar compounds can lead to distinct biological activities, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Key Observations :

Comparison :

- Higher yields are observed when electron-withdrawing groups (e.g., chloro in ) are introduced, possibly due to enhanced reactivity of intermediates.

- The target compound’s ethyl group may require milder conditions compared to bulkier substituents like allyl or cyclopropyl.

Physicochemical Properties

Biological Activity

2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide can be described as follows:

- Molecular Formula : C18H23N3O2

- Molecular Weight : 313.39 g/mol

- IUPAC Name : 2-amino-N-ethyl-N-(4-methoxy-benzyl)acetamide

This compound features an amine group, an ethyl chain, and a methoxy-benzyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar acetamide derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cancer progression is of particular interest.

-

Inhibition of Cell Proliferation :

- Compounds structurally related to 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide demonstrated IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and K562 (leukemia) .

- A study reported that certain derivatives exhibited a 19-fold selectivity for cancer cells over non-cancerous cells, indicating a favorable therapeutic index .

- Mechanism of Action :

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties, potentially through modulation of lipoxygenase pathways. Research indicates that similar compounds can inhibit platelet activation and reduce inflammatory cytokine production, which are critical in managing conditions like diabetes and cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-Amino-N-ethyl-N-(4-methoxy-benzyl)-acetamide:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Hydroxyl | Essential for activity |

| 3 | Methoxy | Optimal for enhancing potency |

| 4 | Ethyl | Modulates lipophilicity |

The presence of a methoxy group at the para position significantly enhances the compound's potency against specific targets while maintaining selectivity .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- In Vivo Studies :

- Clinical Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.